tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group, a 2-amino-4-(trifluoromethyl)phenyl substituent, and a piperidine ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the amino group (-NH₂) provides a site for further functionalization or hydrogen bonding in biological targets . This compound is cataloged by Santa Cruz Biotechnology (sc-356033) with a molecular weight of 345.36 g/mol and is available as a solid . Its structural versatility makes it a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or G protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)13-5-4-12(10-14(13)21)17(18,19)20/h4-5,10-11H,6-9,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOXRNNWVDDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The most widely reported method involves coupling a piperidine-bearing boronate ester with a brominated 2-amino-4-(trifluoromethyl)benzene derivative. General Procedure B from outlines this process:
Reagents :
- Boronate ester : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Aromatic precursor : 2-Bromo-4-(trifluoromethyl)aniline
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
- Base : Na₂CO₃ or Cs₂CO₃
- Solvent : Tetrahydrofuran (THF)/H₂O mixture
Reaction Conditions :
- Temperature: 80–90°C
- Duration: 12–18 hours
- Atmosphere: Nitrogen or argon
Workup :
- Extraction with ethyl acetate
- Washing with brine and water
- Drying over Na₂SO₄
- Concentration under reduced pressure
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aryl bromide, accelerating the coupling.
Boc Protection and Intermediate Functionalization
Alternative routes involve constructing the piperidine ring post-coupling. Patent WO2014200786A1 discloses a multi-step sequence:
Piperidine Ring Formation :
Nitro Reduction :
Optimization and Process Parameters
Catalyst and Solvent Selection
Trade-offs : Higher Pd loading (0.1–1 mol%) improves kinetics but increases costs. Anhydrous THF minimizes hydrolysis but requires rigorous drying.
Purification and Characterization
Flash Chromatography :
Spectroscopic Validation :
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
Amination Side Reactions
- Issue : Free amine groups in the aryl precursor may coordinate Pd, deactivating the catalyst.
- Solution : Temporarily protect amines as acetamides or carbamates prior to coupling.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura | 99 | >98 | High | $$ |
| Boc Protection | 77–98 | 95–97 | Moderate | $$$ |
Key Takeaway : The Suzuki-Miyaura approach offers superior efficiency and scalability for industrial applications, whereas Boc-based routes provide flexibility for functionalized derivatives.
Chemical Reactions Analysis
Types of Reactions
tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The tert-butyl piperidine-1-carboxylate scaffold is widely modified to tune pharmacological properties. Below is a comparative analysis of analogs based on substituents, synthesis, and applications:
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
Tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, commonly referred to as tert-butyl piperidine carboxylate , is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C16H22F3N3O2
- Molecular Weight : 345.36 g/mol
- CAS Number : 862874-74-6
The structure of the compound includes a piperidine ring substituted with a trifluoromethyl group and an amino group, which are critical for its biological interactions.
The biological activity of tert-butyl piperidine carboxylate has been linked to several mechanisms:
- Receptor Modulation : The compound has shown potential in modulating various receptors, which may contribute to its effects in neurological disorders.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer’s.
- Antitumor Activity : In studies involving xenograft mouse models, the compound demonstrated anti-tumor properties, suggesting its potential as an anticancer agent .
In Vitro Studies
In vitro evaluations have highlighted the compound's ability to inhibit AChE and BChE with varying IC50 values, indicating its potential utility in treating cognitive disorders. For instance, one study reported IC50 values of 10.4 μM for AChE and 7.7 μM for BChE .
In Vivo Studies
In vivo studies using xenograft models have shown that tert-butyl piperidine carboxylate can effectively reduce tumor growth rates. The compound's metabolic stability was confirmed in liver microsomes, further supporting its development as a therapeutic agent .
Case Studies
- Anti-Cancer Efficacy : A study on xenograft models demonstrated that the administration of tert-butyl piperidine carboxylate resulted in significant tumor size reduction compared to control groups, indicating its potential as a novel anticancer drug .
- Neuroprotective Effects : Research exploring the neuroprotective properties of this compound found that it could enhance cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterases .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 10.4 | |
| BChE Inhibition | Butyrylcholinesterase | 7.7 | |
| Tumor Growth Inhibition | Xenograft Models | Significant Reduction |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 345.36 g/mol |
| CAS Number | 862874-74-6 |
| Chemical Structure | Chemical Structure |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate?
The synthesis typically involves coupling a piperidine scaffold with a substituted aromatic amine. Key steps include:
- Reagent Selection : Use tert-butyl chloroformate to introduce the Boc (tert-butoxycarbonyl) protecting group to the piperidine nitrogen. Triethylamine (TEA) is often employed as a base to neutralize HCl byproducts .
- Solvent Systems : Dichloromethane (DCM) or methanol are common solvents due to their compatibility with amine-protection reactions .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization ensures product purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How is the compound characterized structurally in academic research?
Routine characterization involves:
- NMR Spectroscopy : and NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/piperidine protons (δ 6.5–8.5 ppm for trifluoromethylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 331.15 for C₁₇H₂₂F₃N₂O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use respiratory protection if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of volatile solvents (e.g., DCM) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization strategies include:
- Catalyst Screening : Platinum oxide (Pt₂O) in hydrogenation steps improves regioselectivity for saturated piperidine rings .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in trifluoromethylphenyl coupling .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Catalyst | Pt₂O (0.1 eq) | |
| Temperature | 0–5°C (Boc protection) | |
| Solvent | DCM (for amine coupling) |
Q. How are spectral data contradictions resolved during structural elucidation?
- Decoupling Experiments : For overlapping NMR signals (e.g., piperidine protons), 2D NMR (COSY, HSQC) clarifies connectivity .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What methodologies are used to study the compound’s biological interactions?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like retinol-binding proteins .
- In Vitro Assays : Fluorescence polarization assays quantify inhibition of protein-protein interactions (e.g., DCN1-mediated neddylation) .
- Metabolic Stability : Liver microsome studies (human/rat) assess cytochrome P450-mediated degradation .
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
- Directing Groups : Install temporary directing groups (e.g., sulfonamides) to steer trifluoromethyl or amino groups to specific positions .
- Lewis Acid Catalysis : BF₃·OEt₂ enhances electrophilic aromatic substitution on electron-deficient rings .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating synthetic reproducibility?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent, temperature, catalyst) .
- Control Charts : Track yield and purity across multiple batches to identify process drift .
Q. How are impurities identified and quantified in final products?
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities. MS detects trace byproducts (e.g., de-Boc intermediates) .
- Limit Tests : European Pharmacopoeia guidelines set thresholds for heavy metals and residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
